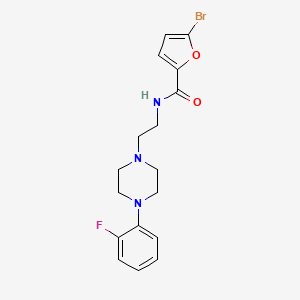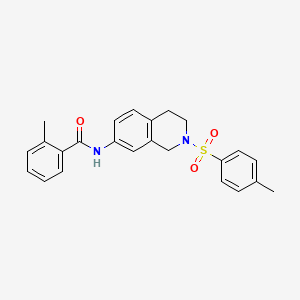
2-metil-N-(2-tosil-1,2,3,4-tetrahidroisoquinolin-7-il)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C24H24N2O3S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Agentes Anticancerígenos: Los investigadores han explorado el potencial de este compuesto como agente anticancerígeno debido a su semejanza estructural con los alcaloides isoquinolínicos. Las investigaciones sobre su citotoxicidad y mecanismo de acción contra las células cancerosas están en curso .
- Estudios de QSAR: Se han realizado estudios de relación cuantitativa estructura-actividad (QSAR) para comprender la relación entre la estructura del compuesto y su actividad biológica. Estos estudios ayudan a predecir su comportamiento en diferentes sistemas biológicos .
- Modulación del Receptor de Dopamina: Se sabe que el andamiaje de tetrahidroisoquinolina interactúa con los receptores de dopamina. Los investigadores han explorado el potencial de este compuesto en la modulación de la actividad del receptor de dopamina, lo que podría tener implicaciones para los trastornos neurológicos .
- Ensayo MTT: El MTT (bromuro de 3-(4,5-dimetiltiazol-2-il)-2,5-difeniltetrazolio) se utiliza comúnmente para evaluar la viabilidad celular en función del potencial redox. Las células activas convierten el MTT en formazán púrpura insoluble, lo que permite a los investigadores cuantificar la viabilidad celular .
- Reacción de Pictet-Spengler: La síntesis del compuesto involucra la reacción de Pictet-Spengler, donde la feniletilamina reacciona con dimetoximaetano o aldehídos para producir tetrahidroisoquinolinas sustituidas. Esta reacción se ha empleado ampliamente en la química sintética .
- Propiedades Antibacterianas: Un derivado específico de este compuesto exhibió actividad antibacteriana contra cepas bacterianas patógenas. Es esencial la exploración adicional de su potencial antibacteriano para el descubrimiento de fármacos .
- Enfoques Computacionales: Los investigadores pueden utilizar el modelado molecular y las simulaciones de acoplamiento para predecir la afinidad de unión del compuesto a objetivos proteicos específicos. Dichos estudios orientan el diseño y la optimización de fármacos .
Química Medicinal y Desarrollo de Medicamentos
Neurofarmacología
Ensayos de Viabilidad Celular
Química Sintética
Análisis de Actividad Biológica
Modelado Molecular y Estudios de Acoplamiento
Mecanismo De Acción
Target of Action
The primary targets of the compound “2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” are currently unknown. This compound is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces . The specific interactions of “2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” with its targets would depend on the chemical structure of the targets and the environment in which the interactions occur.
Biochemical Pathways
Thiq derivatives are known to affect a variety of biochemical pathways, often by interacting with key enzymes or receptors . The specific pathways affected by “2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” would depend on its targets and the biological context in which it is used.
Result of Action
Given that thiq derivatives are known to exert diverse biological activities , it is plausible that “2-methyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” could have a range of effects at the molecular and cellular levels, depending on its targets and the biological context.
Propiedades
IUPAC Name |
2-methyl-N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-7-11-22(12-8-17)30(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)23-6-4-3-5-18(23)2/h3-12,15H,13-14,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCPNGTCJRGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[(2-{2-[(4-methoxyphenyl)sulfonyl]-1-methylhydrazino}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2474236.png)

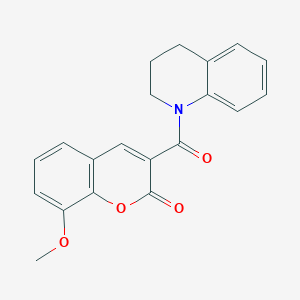
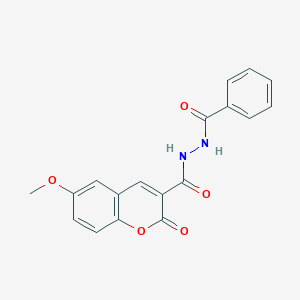
![2-(3-ethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2474245.png)
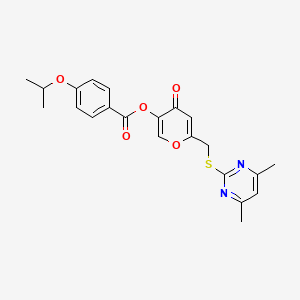
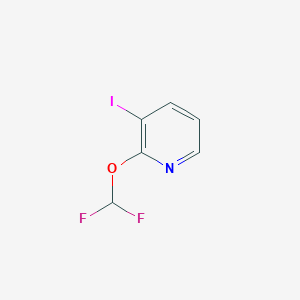
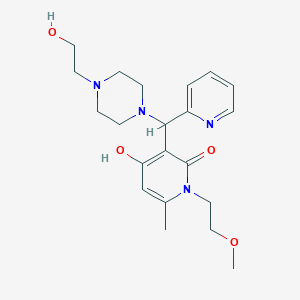
![5-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]carbamoyl}pentanoic acid](/img/structure/B2474249.png)

